(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a Z-configuration imine linkage, a methoxy group at the 6-position of the benzothiazole ring, and an acetylthio-substituted acetamide side chain. The acetylthio group may influence metabolic stability or interact with biological targets via thiol-mediated pathways, while the methoxy substituent could modulate electronic properties and solubility. Synthetically, its preparation likely involves multi-step reactions analogous to those documented for related benzothiazoles, such as condensation of thiazole precursors with acylating agents under reflux conditions .
Properties
IUPAC Name |
methyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9(18)23-8-13(19)16-15-17(7-14(20)22-3)11-5-4-10(21-2)6-12(11)24-15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJDFVRLACGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:
- Formation of Thiazole Ring : The thiazole moiety is crucial for the biological activity of the compound. This can be synthesized through cyclization reactions involving appropriate thioketones and aldehydes.
- Acetylation and Methylation : The introduction of acetylthio groups and methyl esters is performed through standard acylation reactions, enhancing the solubility and bioavailability of the final product.
- Characterization Techniques : The characterization of synthesized compounds usually employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure.
The biological activity of (Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes.
Case Studies
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Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis HeLa (Cervical) 10 Cell Cycle Arrest -
Antimicrobial Efficacy : Another investigation assessed its efficacy against common pathogens such as E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Research Findings
Recent findings indicate that compounds similar to This compound exhibit promising pharmacological profiles. For instance:
- Anti-inflammatory Effects : Research shows that thiazole derivatives can modulate inflammatory pathways, reducing cytokine production in vitro.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Benzo[d]thiazol Derivatives
Physicochemical Properties
- Lipophilicity : The acetylthio group and methyl ester in the target compound likely increase lipophilicity compared to sulfonamide or salt-containing analogs (e.g., hydrobromide derivative in ), which exhibit higher solubility .
- Electronic effects : The electron-donating methoxy group may stabilize the benzothiazole ring via resonance, contrasting with electron-withdrawing substituents like bromo or sulfonyl groups in analogs, which could enhance electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
